(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
CAS No.: 27262-45-9
VCID: VC21335316
Molecular Formula: C18H29N2OCl
Molecular Weight: 288.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, commonly referred to as dextrobupivacaine, is a local anesthetic compound derived from bupivacaine. It is the (R)-(+)-enantiomer of bupivacaine, which is known for its improved safety profile compared to the racemic form of bupivacaine. This compound features a molecular formula of C18H28N2O and a molecular weight of approximately 288.43 g/mol . Chemical Data Table
Synthesis and Biological ActivityDextrobupivacaine is synthesized from bupivacaine by isolating the (R)-enantiomer, which is known for its potent local anesthetic activity. The synthesis involves chiral resolution techniques to separate the enantiomers, resulting in a compound with reduced central nervous system and cardiac toxicity compared to racemic bupivacaine. Clinical ApplicationsDextrobupivacaine is primarily used as a local anesthetic in clinical settings due to its efficacy and safety profile. It is preferred over racemic bupivacaine because it offers a lower risk of systemic toxicity, which is a significant concern with local anesthetics. Clinical Use Table
Research FindingsResearch on dextrobupivacaine highlights its potential as a safer alternative to traditional local anesthetics. Studies have shown that it maintains the potent anesthetic effects of bupivacaine while minimizing the risks associated with its use. This makes it an attractive option for surgical procedures and pain management. |
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CAS No. | 27262-45-9 | ||||||||||||||||||
Product Name | (2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide | ||||||||||||||||||
Molecular Formula | C18H29N2OCl | ||||||||||||||||||
Molecular Weight | 288.4 g/mol | ||||||||||||||||||
IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | ||||||||||||||||||
Standard InChI | InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1 | ||||||||||||||||||
Standard InChIKey | LEBVLXFERQHONN-MRXNPFEDSA-N | ||||||||||||||||||
Isomeric SMILES | CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C | ||||||||||||||||||
SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | ||||||||||||||||||
Canonical SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R)-; D-(+)-Bupivacaine HCl | ||||||||||||||||||
PubChem Compound | 117963 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
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